(1R,3R)-6,7-bis(dimethylamino)-1,3-bis(trifluoromethyl)-1H,3H-benzo[de]isochromene-1,3-diol
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Overview
Description
(1R,3R)-6,7-bis(dimethylamino)-1,3-bis(trifluoromethyl)-1H,3H-benzo[de]isochromene-1,3-diol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure characterized by the presence of dimethylamino and trifluoromethyl groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-6,7-bis(dimethylamino)-1,3-bis(trifluoromethyl)-1H,3H-benzo[de]isochromene-1,3-diol typically involves multi-step organic reactions. The process begins with the preparation of the benzo[de]isochromene core, followed by the introduction of dimethylamino and trifluoromethyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-6,7-bis(dimethylamino)-1,3-bis(trifluoromethyl)-1H,3H-benzo[de]isochromene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, are tailored to optimize the reaction outcomes.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, (1R,3R)-6,7-bis(dimethylamino)-1,3-bis(trifluoromethyl)-1H,3H-benzo[de]isochromene-1,3-diol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique chemical properties may enable it to interact with specific molecular targets, leading to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (1R,3R)-6,7-bis(dimethylamino)-1,3-bis(trifluoromethyl)-1H,3H-benzo[de]isochromene-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Properties
Molecular Formula |
C18H18F6N2O3 |
---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
(2R,4R)-8,10-bis(dimethylamino)-2,4-bis(trifluoromethyl)-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-2,4-diol |
InChI |
InChI=1S/C18H18F6N2O3/c1-25(2)11-7-5-9-13-10(6-8-12(14(11)13)26(3)4)16(28,18(22,23)24)29-15(9,27)17(19,20)21/h5-8,27-28H,1-4H3/t15-,16-/m1/s1 |
InChI Key |
SXCCOVAVNCTXKR-HZPDHXFCSA-N |
Isomeric SMILES |
CN(C)C1=C2C(=CC=C3C2=C(C=C1)[C@@](O[C@]3(C(F)(F)F)O)(C(F)(F)F)O)N(C)C |
Canonical SMILES |
CN(C)C1=C2C(=CC=C3C2=C(C=C1)C(OC3(C(F)(F)F)O)(C(F)(F)F)O)N(C)C |
Origin of Product |
United States |
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